

# Technical Guide: 2-Methoxyestrone-<sup>13</sup>C<sub>6</sub>

## Certificate of Analysis Specifications

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### Compound of Interest

Compound Name: 2-Methoxyestrone-<sup>13</sup>C<sub>6</sub>

Cat. No.: B15143867

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This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for 2-Methoxyestrone-<sup>13</sup>C<sub>6</sub>. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows.

## Compound Information

2-Methoxyestrone-<sup>13</sup>C<sub>6</sub> is the <sup>13</sup>C-labeled version of 2-Methoxyestrone, a metabolite of the hormone estrone.<sup>[1]</sup> The incorporation of six <sup>13</sup>C atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 2-Methoxyestrone.<sup>[1][2]</sup>

Table 1: General Compound Specifications

| Parameter         | Specification   |
|-------------------|---|
| Chemical Name     | 2-Methoxyestrone- <sup>13</sup> C <sub>6</sub>                              |
| Molecular Formula | C <sub>13</sub> <sup>13</sup> C <sub>6</sub> H <sub>24</sub> O <sub>3</sub> |
| Molecular Weight  | 306.35 g/mol <sup>[1]</sup>   |
| Appearance        | White to off-white solid  |
| Solubility        | Soluble in DMSO, Methanol   |
| Storage           | Store at -20°C for long-term stability                                      |

## Analytical Specifications

The following tables summarize the key analytical tests and their expected specifications for a high-quality batch of 2-Methoxyestrone- $^{13}\text{C}_6$ .

Table 2: Identity Confirmation

| Test                | Method   | Expected Result  |
|---------------------|--|--|
| Mass Spectrometry   | ESI-MS   | Consistent with the theoretical mass of 2-Methoxyestrone- $^{13}\text{C}_6$    |
| $^1\text{H}$ NMR    | ( $^1\text{H}$ ) Nuclear Magnetic Resonance    | Spectrum conforms to the structure of 2-Methoxyestrone                         |
| $^{13}\text{C}$ NMR | ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance | Spectrum confirms the presence and positions of the six $^{13}\text{C}$ labels |

Table 3: Purity and Isotopic Enrichment

| Test               | Method            | Specification                    |
|--------------------|-------------------|----------------------------------|
| Chemical Purity    | HPLC or LC-MS     | $\geq 98\%$                      |
| Isotopic Purity    | Mass Spectrometry | $\geq 99\%$ atom $^{13}\text{C}$ |
| Unlabeled Compound | Mass Spectrometry | $\leq 0.5\%$                     |

## Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below.

### Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis

This method is used to determine the chemical purity of 2-Methoxyestrone- $^{13}\text{C}_6$ .

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40°C.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  - Scan Mode: Full scan to detect all ions within a specified mass range.
  - Data Analysis: The purity is calculated by integrating the peak area of the parent ion corresponding to 2-Methoxyestrone- $^{13}\text{C}_6$  and expressing it as a percentage of the total peak area.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and the positions of the  $^{13}\text{C}$  labels.

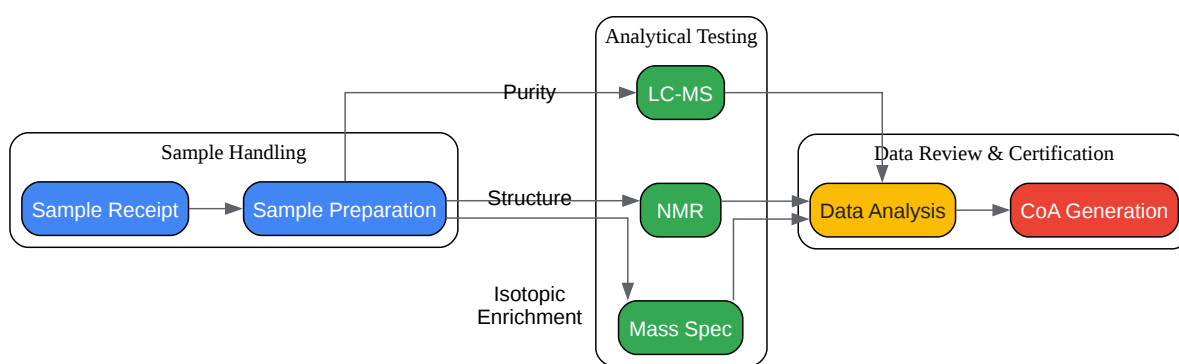
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).

- $^1\text{H}$  NMR:
  - A standard proton NMR experiment is performed.
  - The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values to confirm the proton environment of the molecule.
- $^{13}\text{C}$  NMR:
  - A standard carbon-13 NMR experiment is performed.
  - The spectrum is analyzed to confirm the presence of the six enriched carbon signals and to ensure they are at the expected chemical shifts corresponding to the labeled positions.

## Visualizations

### Analytical Workflow

The following diagram illustrates the typical analytical workflow for the quality control of 2-Methoxyestrone- $^{13}\text{C}_6$ .

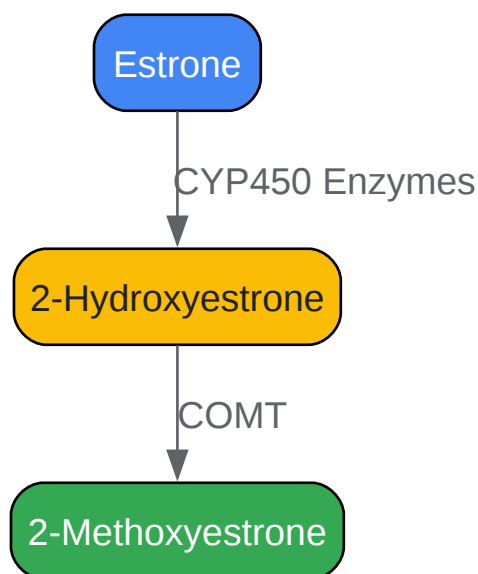


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*Analytical workflow for 2-Methoxyestrone-<sup>13</sup>C<sub>6</sub> quality control.*

## Metabolic Pathway of Estrone

This diagram shows the metabolic conversion of estrone to 2-Methoxyestrone.



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*Simplified metabolic pathway of estrone to 2-Methoxyestrone.*

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
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